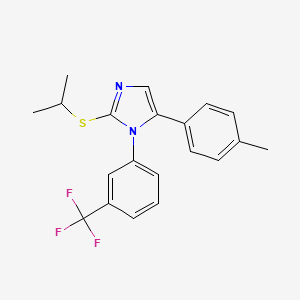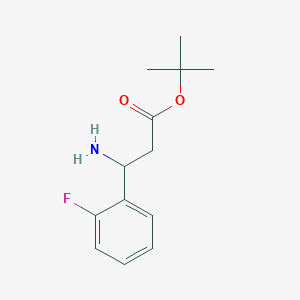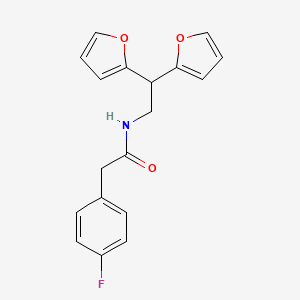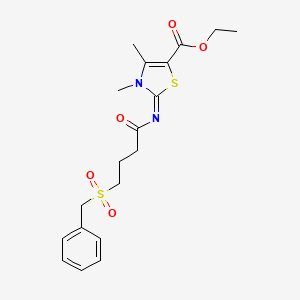
N-(6-chloro-1,3-benzothiazol-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-(6-chloro-1,3-benzothiazol-2-yl)guanidine” can be analyzed using various spectroscopic techniques such as GC-MS and NMR . For instance, the compound has been reported to show a peak at m/z 342 (M +, 38), 141 (100) in GC-MS . In 1H NMR, it shows peaks at various δ values .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-chloro-1,3-benzothiazol-2-yl)guanidine” can be analyzed using various techniques such as melting point determination, GC-MS, and NMR . For instance, the compound has been reported to have a melting point of 240–242°C .科学的研究の応用
Anti-inflammatory and Analgesic Applications
N-(6-chloro-1,3-benzothiazol-2-yl)guanidine: derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds have shown significant activity in experimental models, suggesting their utility in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity is primarily mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .
Antimicrobial Activity
Derivatives of N-(6-chloro-1,3-benzothiazol-2-yl)guanidine have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit moderate to good inhibition against a range of pathogenic bacterial and fungal strains, including Gram-positive and Gram-negative bacteria, as well as various fungi . This indicates their potential use in treating infectious diseases.
Synthesis of Hybrid Molecules
The compound’s structure allows for the creation of hybrid molecules by combining different pharmacophores. This approach can lead to compounds with increased antimicrobial activity, which is crucial for the control of deadly infectious diseases caused by a variety of pathogens .
Development of Selective COX-2 Inhibitors
Research has focused on developing selective COX-2 inhibitors to reduce gastrointestinal disorders associated with traditional NSAIDs. Derivatives of N-(6-chloro-1,3-benzothiazol-2-yl)guanidine are being explored for their potential to inhibit COX-2 selectively, thereby offering anti-inflammatory benefits without the adverse effects on the gastrointestinal tract .
Ulcerogenic and Gastrointestinal Safety Profile
In addition to their anti-inflammatory and analgesic properties, these compounds have been evaluated for their ulcerogenic action and irritative effect on the gastrointestinal mucosa. The aim is to develop drugs that retain clinical efficacy as anti-inflammatory agents while being devoid of gastrointestinal disorders .
Lipid Peroxidation Activities
The synthesized derivatives have also been assessed for their lipid peroxidation activities. This is an important area of research as lipid peroxidation is a key factor in the pathogenesis of various diseases, and controlling it can have therapeutic benefits .
将来の方向性
The future directions for the research on “N-(6-chloro-1,3-benzothiazol-2-yl)guanidine” could involve further exploration of its potential applications in various fields. For instance, its derivatives have shown promising results in anti-inflammatory and analgesic activities , suggesting potential for further development in medicinal chemistry. Additionally, improvements in the synthesis process could also be a focus of future research .
作用機序
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, which could potentially be the targets of this compound .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and thereby modulating its activity .
Biochemical Pathways
Based on the pharmacological evaluation of similar compounds, it can be inferred that this compound might influence pathways related to inflammation and pain .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory and analgesic activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(6-chloro-1,3-benzothiazol-2-yl)guanidine .
特性
IUPAC Name |
2-(6-chloro-1,3-benzothiazol-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLLIQSDONCKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzothiazol-2-yl)guanidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939627.png)
![2-(4-chlorophenyl)-8-methyl-9-oxo-N-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2939628.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2939629.png)

![4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2939631.png)




![1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2939640.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2939641.png)
![Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2939642.png)

![5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2939649.png)